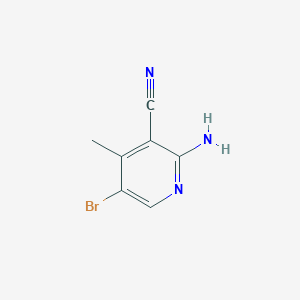

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile

Übersicht

Beschreibung

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary targets of 2-Amino-5-bromo-4-methylnicotinonitrile are currently unknown. This compound is a unique chemical provided to early discovery researchers . The identification of its targets would require further experimental studies.

Result of Action

The molecular and cellular effects of 2-Amino-5-bromo-4-methylnicotinonitrile’s action are currently unknown . Further experimental studies would be needed to describe these effects.

Biologische Aktivität

2-Amino-5-bromo-4-methylpyridine-3-carbonitrile is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group, a bromine atom, and a cyano group, which contribute to its reactivity and biological interactions. Research has indicated that this compound may exhibit various pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 216.06 g/mol |

| CAS Number | 180994-87-0 |

| Structural Features | Amino group (-NH), Bromine (Br), Cyano (-C≡N) |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Mechanism of Action : The antimicrobial activity is believed to be linked to the compound's ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 4.69 µM to 22.9 µM against different bacterial strains, indicating moderate to strong antibacterial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through:

- Enzyme Inhibition : It potentially inhibits key enzymes involved in cancer cell proliferation.

- Cell Cycle Arrest : Observations indicate that treatment with this compound can lead to cell cycle arrest in the G1 phase, preventing further division of cancer cells.

Study 1: Antimicrobial Efficacy

A study conducted on various pyridine derivatives, including this compound, demonstrated notable antibacterial activity against E. coli and Staphylococcus aureus. The compound showed a significant reduction in bacterial growth at concentrations as low as 0.0195 mg/mL .

Study 2: Cytotoxicity Assay

In a cytotoxicity assay against HeLa cells (cervical cancer cell line), the compound exhibited IC50 values indicating effective inhibition of cell growth. The mechanism was linked to increased reactive oxygen species (ROS) generation leading to oxidative stress in cancer cells .

Table of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | MIC: 4.69 - 22.9 µM against bacteria | |

| Anticancer | Induces apoptosis; IC50 values in µM range | |

| Enzyme Inhibition | Inhibits key metabolic enzymes |

The biological activities of this compound are primarily attributed to its interactions with specific molecular targets:

- Enzyme Interaction : The compound may bind to active sites of enzymes, inhibiting their function and disrupting metabolic pathways.

- Receptor Binding : It has been suggested that the compound could interact with cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.

Eigenschaften

IUPAC Name |

2-amino-5-bromo-4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c1-4-5(2-9)7(10)11-3-6(4)8/h3H,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRSKAISFGNZSIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462293 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180994-87-0 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.